molecular formula C9H9NO2 B3330810 8-Aminocubane-1-carboxylic acid CAS No. 744995-90-2

8-Aminocubane-1-carboxylic acid

Cat. No.: B3330810
CAS No.: 744995-90-2
M. Wt: 163.17 g/mol
InChI Key: RTGXOQKYGPHXMH-UHFFFAOYSA-N
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Description

8-Aminocubane-1-carboxylic acid is a unique compound belonging to the cubane family, characterized by its cubane core structure. This compound features an amino group at the 8th position and a carboxylic acid group at the 1st position. The cubane structure is notable for its high strain energy and rigidity, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminocubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivativesFor instance, the preparation might involve the use of protective groups, esterification, and subsequent hydrolysis to achieve the desired functional groups .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

8-Aminocubane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The amino group can be reduced to form amines.

    Substitution: Both the amino and carboxylic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various cubane derivatives with modified functional groups, which can be further utilized in different chemical applications.

Mechanism of Action

The mechanism of action of 8-Aminocubane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act at an early stage of viral lifecycle, reducing the production of viral proteins and infectious virions . Additionally, it may interact with cellular receptors and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Aminocubane-1-carboxylic acid stands out due to its cubane core structure, which imparts high strain energy and rigidity. This unique structure makes it a valuable compound for studying the effects of molecular strain on chemical reactivity and biological activity.

Properties

IUPAC Name

4-aminocubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGXOQKYGPHXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1(C5C2C3(C45)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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